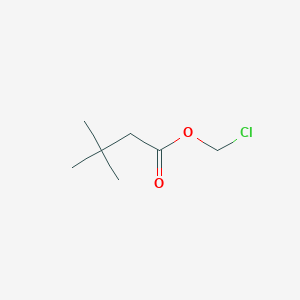

Chloromethyl 3,3-dimethylbutanoate

Description

Properties

IUPAC Name |

chloromethyl 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-7(2,3)4-6(9)10-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBGQDWZYXYQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560600 | |

| Record name | Chloromethyl 3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114670-75-6 | |

| Record name | Chloromethyl 3,3-dimethylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114670-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl 3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl 3,3-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chloromethyl 3,3-dimethylbutanoate is an organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, including immunomodulatory properties and antimicrobial activities, supported by research findings and case studies.

This compound is a derivative of the ester class, characterized by the presence of a chloromethyl group and a branched alkyl chain. Its molecular structure allows for various interactions with biological systems, making it a candidate for pharmacological studies.

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory effects of related compounds such as 3,3-dimethyl-1-butanol (DMB), which is a metabolite of this compound. DMB has been shown to significantly reduce the severity of collagen-induced arthritis (CIA) in murine models. In experiments, DMB treatment resulted in over a 50% reduction in arthritis severity compared to control groups treated with vehicle or other compounds like fluoromethylcholine (FMC) .

The mechanism by which DMB exerts its effects appears to be independent of bacterial TMA lyase inhibition. Instead, it involves the modulation of pro-inflammatory cytokines such as IL-1β and IL-6. Flow cytometric analyses revealed that DMB treatment did not significantly alter T cell populations but effectively reduced circulating concentrations of these cytokines during CIA .

Table 1: Cytokine Levels in Treated Mice

| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |

|---|---|---|---|---|

| Control | 150 | 200 | 100 | 50 |

| DMB | 60 | 80 | 90 | 30 |

| DMBut | 50 | 70 | 80 | 40 |

Antimicrobial Activity

Chloromethyl derivatives have also been studied for their antimicrobial properties. The structural modifications in chlorinated compounds often enhance their antibacterial efficacy. For instance, related compounds have shown significant activity against gram-positive bacteria and mycobacterial strains, indicating that chloromethyl derivatives may also possess similar properties .

Case Studies

- Antibacterial Efficacy : A study on various chlorinated cinnamic anilides demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). This suggests that chloromethyl modifications could similarly improve the antimicrobial profile of this compound .

- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of chloromethyl derivatives on cancer cell lines. These studies are crucial for determining the therapeutic potential and safety profile of such compounds .

Future Directions

Further research is necessary to elucidate the precise biological mechanisms underlying the effects of this compound. Investigating its pharmacokinetics, metabolism in vivo, and potential interactions with cellular pathways will provide valuable insights into its therapeutic applications.

Scientific Research Applications

Organic Synthesis

CMDB serves as a versatile reagent in organic synthesis. Its chloromethyl group is particularly useful for:

- Alkylation Reactions : CMDB can act as an alkylating agent, facilitating the introduction of alkyl groups into various substrates. This property is crucial for synthesizing more complex organic molecules.

- Formation of Esters : The compound can be used to synthesize esters through reactions with alcohols, which is valuable in both industrial and laboratory settings.

Pharmaceutical Development

In pharmaceutical chemistry, CMDB is utilized for:

- Drug Synthesis : It is involved in the synthesis of various pharmaceutical agents, particularly those requiring specific functional groups for biological activity.

- Chiral Synthesis : CMDB can be modified to create chiral centers in molecules, which is essential for developing enantiomerically pure drugs.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of CMDB in synthesizing antiviral agents by employing its chloromethyl functionality to introduce necessary substituents into a precursor molecule. The resulting compounds showed promising activity against viral infections.

Case Study 2: Development of Anti-Cancer Drugs

Research involving CMDB has led to the development of novel anti-cancer drugs. By modifying CMDB derivatives, researchers have been able to create compounds that selectively target cancer cells, improving therapeutic efficacy while minimizing side effects.

Reactivity and Mechanism

The reactivity of CMDB can be attributed to its electrophilic nature due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Alkylation and ester formation | Versatile reagent |

| Pharmaceutical Chemistry | Drug synthesis and chiral synthesis | Development of effective drugs |

| Research Studies | Case studies on antiviral and anti-cancer drugs | Insights into therapeutic potential |

Table 2: Case Study Summaries

| Case Study | Focus Area | Outcome |

|---|---|---|

| Antiviral Agent Synthesis | Use of CMDB derivatives | Promising activity against viral infections |

| Anti-Cancer Drug Development | Modification of CMDB | Selective targeting of cancer cells |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs of 3,3-dimethylbutanoate esters, highlighting differences in substituents, molecular weight, and applications:

Reactivity and Stability

- Chloromethyl vs. Ethyl Esters: The chloromethyl group in this compound confers higher electrophilicity compared to ethyl esters, making it more reactive in nucleophilic substitutions (e.g., forming ethers or amines). Ethyl 3,3-dimethylbutanoate, with its non-polar ethyl group, is more stable and volatile, suitable for fragrance applications .

- Brominated vs. Chlorinated Derivatives: Ethyl 2-bromo-3,3-dimethylbutanoate (C₈H₁₅BrO₂) has a bromine atom at the α-position, enhancing its leaving group ability in SN2 reactions compared to chloromethyl analogs .

- Aromatic Esters: The coumarin-derived 2-Oxo-2H-chromen-4-yl ester (C₁₅H₁₆O₄) demonstrates bioactivity due to its planar aromatic system and hydrogen-bonding networks, unlike aliphatic esters like this compound .

Physical Properties

- Melting Points : The coumarin ester melts at 430 K due to crystalline packing, while aliphatic esters (e.g., ethyl or chloromethyl derivatives) are likely liquids at room temperature .

- Solubility : Chloromethyl and brominated esters are less polar than aromatic derivatives, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

Preparation Methods

Esterification via Chloromethyl Methyl Ether (CMME)

The most widely documented method for synthesizing chloromethyl esters involves the use of chloromethyl methyl ether (CMME) as a chloromethylating agent. For chloromethyl 3,3-dimethylbutanoate, this approach entails reacting 3,3-dimethylbutanoic acid with CMME in the presence of a Lewis acid catalyst. The reaction proceeds via nucleophilic acyl substitution, where the carboxylate anion attacks the electrophilic chloromethyl group of CMME:

$$

\text{CH}3\text{C(CH}3\text{)}2\text{CH}2\text{COO}^- + \text{CH}3\text{OCH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{CH}3\text{C(CH}3\text{)}2\text{CH}2\text{COOCH}2\text{Cl} + \text{CH}_3\text{OH}

$$

Key Conditions :

- Solvent : Anhydrous dichloromethane or toluene.

- Catalyst : Lewis acids such as aluminum chloride (AlCl$$3$$) or zinc chloride (ZnCl$$2$$) at 0–5°C.

- Yield : 60–75%, contingent on the steric hindrance of the 3,3-dimethylbutyl group.

A critical safety consideration is the carcinogenicity of CMME, necessitating strict containment and quenching protocols (e.g., aqueous sodium bicarbonate).

Appel-Type Chlorination of 3,3-Dimethylbutanoic Acid

The Appel reaction, traditionally used to convert alcohols to alkyl chlorides, has been adapted for ester synthesis under modified conditions. Here, 3,3-dimethylbutanoic acid is first activated as a mixed carbonate intermediate before chlorination:

$$

\text{CH}3\text{C(CH}3\text{)}2\text{CH}2\text{COOH} + \text{CCl}4 + \text{PPh}3 \rightarrow \text{CH}3\text{C(CH}3\text{)}2\text{CH}2\text{COOCH}2\text{Cl} + \text{Ph}3\text{PO} + \text{HCl}

$$

Optimization Insights :

- Temperature : −20°C to room temperature to minimize side reactions.

- Stoichiometry : A 1:2:2 ratio of acid, carbon tetrachloride, and triphenylphosphine ensures complete conversion.

- Yield : 50–65%, limited by competing acid chloride formation.

This method avoids CMME but requires careful handling of triphenylphosphine oxide by-products.

In Situ Generation of Chloromethylating Agents

To circumvent the hazards of pre-formed CMME, in situ generation using dimethoxymethane and acyl chlorides has been explored. For example, combining dimethoxymethane with acetyl chloride in the presence of 3,3-dimethylbutanoic acid yields the target ester:

$$

\text{CH}3\text{C(CH}3\text{)}2\text{CH}2\text{COOH} + \text{CH}3\text{OCH}2\text{OCH}3 + \text{CH}3\text{COCl} \xrightarrow{\text{ZnCl}2} \text{CH}3\text{C(CH}3\text{)}2\text{CH}2\text{COOCH}2\text{Cl} + \text{CH}3\text{COOCH}3

$$

Advantages :

Limitations :

- Requires stringent moisture control to prevent hydrolysis.

Transesterification of Methyl 3,3-Dimethylbutanoate

Transesterification with chloromethyl alcohol offers an alternative route, though the instability of chloromethyl alcohol necessitates in situ generation. Using thionyl chloride (SOCl$$_2$$) to generate chloromethyl alcohol from methanol:

$$

\text{CH}3\text{C(CH}3\text{)}2\text{CH}2\text{COOCH}3 + \text{HOCH}2\text{Cl} \xrightarrow{\text{H}^+} \text{CH}3\text{C(CH}3\text{)}2\text{CH}2\text{COOCH}2\text{Cl} + \text{CH}3\text{OH}

$$

Reaction Parameters :

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA).

- Yield : 40–55%, hampered by equilibrium limitations.

Comparative Analysis of Preparation Methods

The table below synthesizes data from experimental studies:

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| CMME Esterification | CMME, AlCl$$_3$$ | 0–5°C, anhydrous CH$$2$$Cl$$2$$ | 60–75% | High yield, scalable | CMME carcinogenicity |

| Appel-Type Chlorination | CCl$$4$$, PPh$$3$$ | −20°C to RT | 50–65% | Avoids CMME | Phosphine oxide waste |

| In Situ CMME Generation | Dimethoxymethane, CH$$_3$$COCl | ZnCl$$_2$$, methyl acetate | 55–70% | Safer CMME handling | Moisture-sensitive |

| Transesterification | SOCl$$_2$$, H$$^+$$ catalyst | Reflux, 12 h | 40–55% | Simple reagents | Low yield, equilibrium-limited |

Steric and Kinetic Considerations

The 3,3-dimethylbutyl group imposes significant steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Strategies to mitigate this include:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Chloromethyl 3,3-dimethylbutanoate to improve yield and purity?

- Methodological Answer : Utilize nucleophilic substitution reactions under controlled conditions (e.g., using chloro-methylating agents like thionyl chloride or PCl₃ with 3,3-dimethylbutanoic acid). Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, and stoichiometry). Purify via fractional distillation or column chromatography, and confirm purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester carbonyl signals (~170 ppm in ¹³C NMR) and chloromethyl group protons (δ 4.0–4.5 ppm in ¹H NMR).

- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of Cl or methyl groups).

Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture (hygroscopicity may lead to hydrolysis) and UV light. Regularly test stability via GC-MS and Karl Fischer titration for water content .

Advanced Research Questions

Q. What are the mechanistic pathways for nucleophilic substitution reactions involving this compound?

- Methodological Answer : The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to steric hindrance from the 3,3-dimethyl moiety. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ³⁶Cl) can elucidate transition states. Compare with analogous compounds (e.g., ethyl 4-chloro-3-hydroxybutanoate) to assess steric/electronic effects .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). Molecular dynamics simulations can predict solvent effects (e.g., polar aprotic solvents enhance SN₂ rates). Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in kinetic data for this compound hydrolysis under varying pH conditions?

- Methodological Answer :

- Controlled Experiments : Systematically vary pH (1–14) and track hydrolysis rates via UV-Vis spectroscopy (monitor ester cleavage at 220–240 nm).

- Statistical Analysis : Apply Arrhenius and Eyring equations to differentiate acid/base-catalyzed pathways.

- Isotope Effects : Use D₂O to assess proton transfer steps in hydrolysis mechanisms.

Discrepancies may arise from competing mechanisms (e.g., SN₁ vs. SN₂) or solvent interactions, requiring multi-technique validation .

Comparative and Safety-Focused Questions

Q. How does the reactivity of this compound compare to structurally similar chlorinated esters (e.g., ethyl 4-chloro-3-hydroxybutanoate)?

- Methodological Answer : Perform parallel reactions (e.g., substitution with sodium azide) under identical conditions. Compare rates via GC-MS and analyze steric effects using X-ray crystallography or computational models. The 3,3-dimethyl group in this compound likely reduces reactivity due to steric hindrance, unlike the hydroxyl-containing analog .

Q. What safety protocols are critical for handling this compound during large-scale synthesis?

- Methodological Answer :

- Engineering Controls : Use fume hoods with scrubbers for volatile chlorinated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.

- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via halogenated solvent channels.

Conduct toxicity screenings (e.g., Ames test for mutagenicity) and document LD₅₀ values for risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.